molecular formula C19H25N5O2 B4442738 8-(isobutylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-(isobutylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4442738
M. Wt: 355.4 g/mol
InChI Key: PWKDCCLVEHVOMT-UHFFFAOYSA-N
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Description

8-(Isobutylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound often researched for its broad range of potential applications. It belongs to a class of xanthine derivatives and exhibits interesting pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(isobutylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione generally involves multiple steps starting from 1,3-dimethylxanthine. The process includes:

  • Alkylation of 1,3-dimethylxanthine with 4-methylbenzyl chloride in the presence of a strong base to introduce the benzyl group.

  • Subsequent amination with isobutylamine under controlled temperature and solvent conditions, often utilizing a catalyst to achieve the desired substitution at the 8-position.

Industrial Production Methods

On an industrial scale, the synthesis of this compound might be optimized for higher yield and purity, involving:

  • Large-scale reactors to handle the exothermic nature of alkylation.

  • Continuous flow reactors for efficient amination processes.

  • Advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(Isobutylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the isobutylamino group, which might lead to the formation of different N-oxides.

  • Reduction: Reduction reactions can affect the purine ring, potentially leading to dihydro derivatives.

  • Substitution: Nucleophilic substitution reactions are common, especially at the benzyl group.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents like hydrogen peroxide or peracids under mild conditions.

  • Reduction: Reducing agents such as lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: Nucleophiles like thiolates or alkoxides in a polar solvent under ambient temperature.

Major Products Formed

  • Oxidation products include various N-oxides.

  • Reduction may yield dihydro analogues of the original compound.

  • Substitution typically results in the formation of derivatives with different functional groups replacing the original benzyl group.

Scientific Research Applications

Chemistry

This compound serves as an important intermediate in organic synthesis, especially in the development of other xanthine derivatives. It is used to study reaction mechanisms and structure-activity relationships within its class.

Biology

In biological research, 8-(isobutylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is examined for its potential as a biochemical probe, helping to elucidate the roles of various enzymes and receptors in cellular processes.

Medicine

Medically, this compound is explored for its therapeutic potential, including its effects on the central nervous system, cardiovascular system, and potential anti-inflammatory properties.

Industry

In industry, its stability and reactivity make it a useful compound for developing new materials, coatings, and as a template in the manufacture of other complex molecules.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets:

  • Enzymes: It can inhibit or activate enzymes like phosphodiesterases, which play a role in regulating intracellular levels of cyclic nucleotides.

  • Receptors: It may interact with adenosine receptors, influencing neurotransmission and cardiovascular functions.

  • Pathways: By modulating these targets, the compound can alter signaling pathways related to inflammation, neuroprotection, and vasodilation.

Comparison with Similar Compounds

Similar Compounds

  • Theophylline: Another xanthine derivative, used primarily for its bronchodilator effects.

  • Caffeine: Widely known stimulant, also a xanthine derivative with broad physiological effects.

  • Pentoxifylline: Used to improve blood flow in patients with circulation problems.

Uniqueness

Compared to similar compounds, 8-(isobutylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione offers distinct advantages in specific applications due to its unique substitution pattern, enhancing its interaction with biological targets and making it a valuable tool in scientific research and potential therapeutic uses.

This in-depth exploration reflects the multifaceted significance of this compound in various fields

Properties

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(2-methylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-12(2)10-20-18-21-16-15(17(25)23(5)19(26)22(16)4)24(18)11-14-8-6-13(3)7-9-14/h6-9,12H,10-11H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKDCCLVEHVOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NCC(C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(isobutylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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8-(isobutylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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8-(isobutylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

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